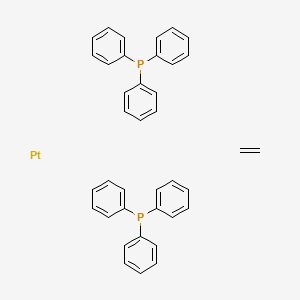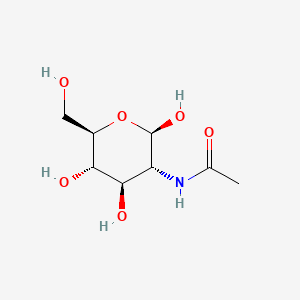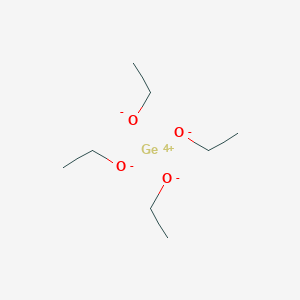
3-氯丙氨酸
描述
3-Chloroalanine is an unnatural amino acid with the formula ClCH2CH(NH2)CO2H . It is a white, water-soluble solid . The compound is usually derived from chlorination of serine . It is used in the synthesis of other amino acids by replacement of the chloride .
Molecular Structure Analysis
3-Chloroalanine has a molecular formula of C3H6ClNO2 . Its average mass is 123.538 Da and its monoisotopic mass is 123.008705 Da .Chemical Reactions Analysis
The hydrolysis of 3-chloro-D-alanine is catalyzed by the enzyme 3-chloro-D-alanine dehydrochlorinase . The reaction is as follows: ClCH2CH(NH2)CO2H + H2O → CH3C(O)CO2H + NH4Cl .Physical And Chemical Properties Analysis
3-Chloroalanine has a density of 1.4±0.1 g/cm3, a boiling point of 243.6±30.0 °C at 760 mmHg, and a flash point of 101.1±24.6 °C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .科学研究应用
Biodegradation of Environmental Pollutants
3-Chloroalanine has been used in the study of microbial ecosystems for the biodegradation of environmental pollutants . A population of ecosystems is established in the laboratory, each ecosystem is measured for a desired property (in this case, degradation of the environmental pollutant 3-chloroaniline), and the best ecosystems are used as ‘parents’ to inoculate a new generation of ‘offspring’ ecosystems .
Bioaugmentation of Activated Sludge
3-Chloroalanine is employed in the bioaugmentation of activated sludge . This process involves the addition of selected strains of bacteria into a system to enhance the rate of contaminant removal or to degrade target pollutants .
Study of Microbial Community Structure
The effects of a 3-Chloroalanine pulse on the functions of an activated-sludge reactor have been evaluated . This includes the study of changes in microbial community structure in response to the introduction of 3-Chloroalanine .
Development of Microbial Agents for Bioremediation
Research has been devoted to finding organisms, usually bacteria, that are capable of altering or degrading pollutants to environmentally tolerable forms . 3-Chloroalanine plays a role in this research as it is one of the pollutants that these bacteria are designed to degrade .
Study of Plasma ALT/GPT Activity
3-Chloroalanine was found to be the only aniline compound to increase plasma ALT/GPT activity at 48 hours . This suggests potential applications in the study of liver function and disease, as ALT/GPT is a key enzyme found in the liver .
Industrial Applications
Given its properties and the potential for biodegradation, 3-Chloroalanine may have potential industrial applications. However, more research is needed in this area to fully understand and utilize this compound .
安全和危害
作用机制
Target of Action
The primary target of 3-Chloroalanine is the enzyme 1-aminocyclopropane-1-carboxylate deaminase . This enzyme is found in certain strains of bacteria, such as Pseudomonas sp. (strain ACP) .
Mode of Action
It’s known that 3-chloroalanine can inhibit the function of certain enzymes, such as alanine racemase , which is involved in the conversion of L-alanine to D-alanine, a crucial step in bacterial cell wall synthesis .
Biochemical Pathways
Two putative degradation pathways for 3-Chloroalanine have been identified . The first pathway proceeds via a phenol monooxygenase followed by ortho-cleavage of the aromatic ring. The second one involves a benzoate dioxygenase and subsequent meta-cleavage of the aromatic ring .
Pharmacokinetics
It’s known that the compound is a small molecule , which suggests that it may be readily absorbed and distributed in the body.
Result of Action
The molecular and cellular effects of 3-Chloroalanine’s action are largely dependent on its interaction with its target enzyme. By inhibiting the function of enzymes like alanine racemase, 3-Chloroalanine can potentially disrupt the synthesis of bacterial cell walls , leading to the inhibition of bacterial growth.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloroalanine. For instance, the presence of 3-Chloroalanine in wastewater has been shown to affect the performance of biological wastewater treatment systems . The microbial communities in these systems can adapt to degrade 3-Chloroalanine, demonstrating the impact of environmental factors on the compound’s action .
属性
IUPAC Name |
2-amino-3-chloropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBJGPTTYPEMLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927558 | |
| Record name | beta-Chloroalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3981-36-0, 39217-38-4, 13215-35-5 | |
| Record name | β-Chloroalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3981-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloroalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003981360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC337715 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337715 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | beta-Chloroalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
A: 3-Chloroalanine acts as a mechanism-based inhibitor for several enzymes, primarily targeting pyridoxal 5'-phosphate (PLP)-dependent enzymes. [, , ] One of its key targets is alanine racemase, an enzyme crucial for bacterial cell wall synthesis. [] 3-Chloroalanine irreversibly inactivates alanine racemase by forming a covalent adduct with the PLP cofactor. [] This inactivation disrupts the balance of D-alanine and L-alanine, ultimately inhibiting bacterial growth. []
ANone: 3-Chloroalanine, also known as 2-amino-3-chloropropanoic acid, has the following structural characteristics:
A: 3-Chloroalanine itself does not directly inhibit GABA-AT. Instead, it undergoes a buffer-catalyzed cyclization to form L-cycloserine. [] L-cycloserine is the actual inactivator of GABA-AT. [] This inactivation was confirmed through experiments where adding gabaculine-inactivated enzyme (another GABA-AT inhibitor) did not affect the inactivation rate, indicating that the active inhibitor is generated from 3-chloroalanine and not through interactions with peripheral amino acid residues. []
A: 3-Chloroalanine serves as a valuable starting material in the synthesis of various amino acids. One example is the production of D-cysteine. [] The enzyme 3-chloro-D-alanine chloride-lyase, found in Pseudomonas putida CR 1-1, catalyzes the β-replacement reaction of 3-chloro-D-alanine with sodium hydrosulfide, yielding D-cysteine. []
A: Research on Escherichia coli threonine synthase (TS) offers insights into the SAR of 3-chloroalanine analogs. [] Various derivatives, including L-3-hydroxyhomoserine phosphate, L-2,3-methanohomoserine phosphate, L-2-amino-3-[(phosphonomethyl)thio)]propanoic acid, and DL-E-2-amino-5-phosphono-4-pentenoic acid, were investigated for their inhibitory activity against TS. [] These studies revealed that structural modifications, particularly at the C-3 position and the phosphate group, significantly influence the potency and mechanism of inhibition. []
ANone: While specific resistance mechanisms are not discussed in the provided research, the development of resistance to any antimicrobial agent, including 3-chloroalanine, is possible. Bacteria can evolve mechanisms to circumvent the inhibitory effects of compounds like 3-chloroalanine. Further research is needed to understand the potential for resistance development and the underlying mechanisms.
A: Aspartate aminotransferase, another PLP-dependent enzyme, can catalyze β-elimination reactions with substrates like 3-chloro-L-alanine. [] This property is exploited for synthesizing novel chiral amino acids by introducing suitable nucleophiles as co-substrates. [] For instance, using 3-chloro-L-alanine and thiosulphate as substrates for aspartate aminotransferase results in the high-yielding synthesis of L-cysteine with high enantiomeric purity. []
ANone: Various analytical techniques are employed to characterize and quantify 3-chloroalanine. Common methods include:
ANone: The provided research does not offer specific details on the environmental impact of 3-chloroalanine. Given its potential biological activity, investigating its fate and effects in the environment is crucial. Research is needed to assess its biodegradability, potential for bioaccumulation, and toxicity to aquatic and terrestrial organisms.
A: Alternatives to 3-chloroalanine depend on the specific application. For instance, other alanine racemase inhibitors like D-cycloserine are used clinically as antibiotics. [] In chiral amino acid synthesis, alternative starting materials and enzymatic or chemical catalysts can be employed.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-](/img/structure/B1143565.png)


